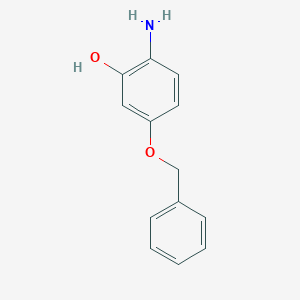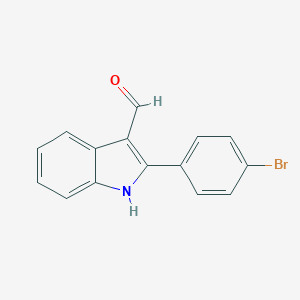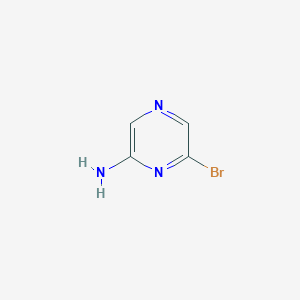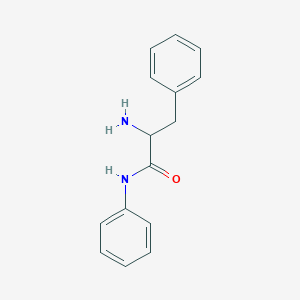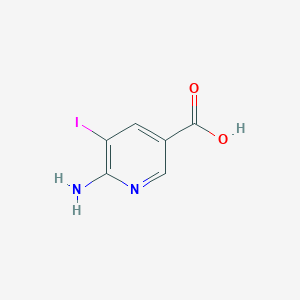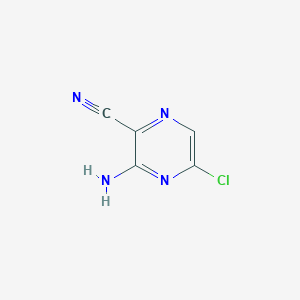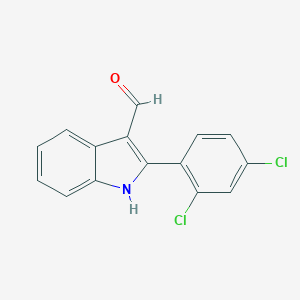
2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves complex organic reactions. For instance, a similar compound, “5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine”, was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite complex. For example, a continuous nitration process was developed for a related compound, “2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one”, which is a key intermediate for the synthesis of an important triazolinone herbicide .Applications De Recherche Scientifique
Synthesis and Applications in Organic Chemistry
2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde and its derivatives have been extensively researched for their synthesis and application in organic chemistry. For instance, Pchalek et al. (2021) explored the synthesis of furano[2,3-g]indoles from activated indoles, a process that involves the transformation of indole carbaldehydes (Pchalek, Kumar, & Black, 2021). Additionally, Sravanthi and Manju (2015) synthesized novel photoactive indol-3yl-thiazolo[3,2-a][1,3,5]triazines, demonstrating the potential for creating fluorescent materials from indole carbaldehydes (Sravanthi & Manju, 2015).
Structural Analysis and Photophysical Properties
Tariq et al. (2020) conducted a comprehensive structural analysis of novel indole derivatives, including 1H-indole carbaldehydes, using various spectroscopic techniques and density functional theory (DFT) studies. This research highlights the significance of indole derivatives in developing materials with non-linear optical properties (Tariq, Raza, Khalid, Rubab, Khan, Ali, Tahir, & Braga, 2020).
Antimicrobial and Anticonvulsant Activities
Research into the biological activities of indole-3-carbaldehyde derivatives has yielded promising results. Ladani et al. (2009) synthesized oxopyrimidines and thiopyrimidines from 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde, which demonstrated notable antimicrobial activities (Ladani, Tala, Akbari, Dhaduk, & Joshi, 2009). Furthermore, Gautam, Gupta, and Yogi (2021) researched the synthesis and anticonvulsant activity of new indole derivatives, underscoring the potential therapeutic applications of these compounds (Gautam, Gupta, & Yogi, 2021).
Green Chemistry and Sustainable Synthesis
Madan (2020) reported a green and sustainable method for synthesizing indole-3-carbaldehyde derivatives, emphasizing the importance of eco-friendly approaches in chemical synthesis (Madan, 2020).
Orientations Futures
The future research directions for such compounds could involve further exploration of their potential applications. For instance, similar compounds have been studied for their potential use in anti-TB drug development . Additionally, new and efficient processes for the synthesis of these compounds are continually being developed .
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO/c16-9-5-6-11(13(17)7-9)15-12(8-19)10-3-1-2-4-14(10)18-15/h1-8,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKIWMRYORRTEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(C=C(C=C3)Cl)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

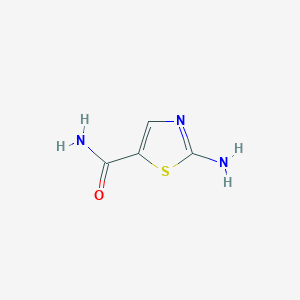
![Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate](/img/structure/B112731.png)
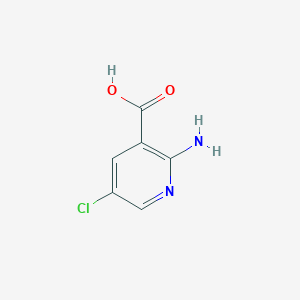
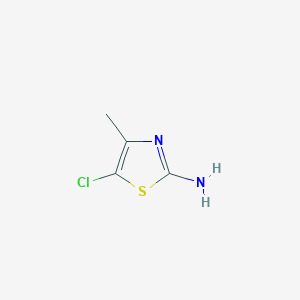
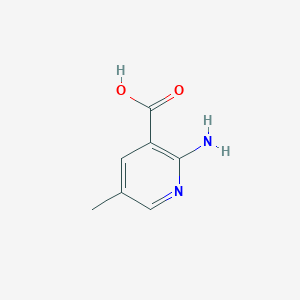
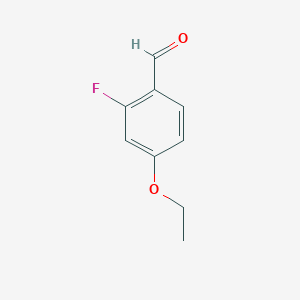
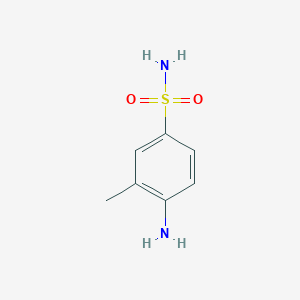
![N-[2-(aminomethyl)benzyl]-N,N-dimethylamine](/img/structure/B112742.png)
